molecular formula C9H5Cl2N3 B13867714 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine

3-Chloro-5-(3-chloropyridin-2-yl)pyridazine

Cat. No.: B13867714
M. Wt: 226.06 g/mol
InChI Key: PHENPOJCEJDBAN-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chloropyridin-2-yl)pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms in a six-membered ring structure. This compound is part of the pyridazine family, which is known for its wide range of pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine typically involves the reaction of 3-chloropyridine with hydrazine hydrate under specific conditions. The reaction is carried out at elevated temperatures, usually around 130°C, and the product is then purified through crystallization from isopropanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-chloropyridin-2-yl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce pyridazinone derivatives, while reduction reactions may yield dihydropyridazine compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine include other pyridazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine atoms and pyridazine ring structure, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

3-chloro-5-(3-chloropyridin-2-yl)pyridazine

InChI

InChI=1S/C9H5Cl2N3/c10-7-2-1-3-12-9(7)6-4-8(11)14-13-5-6/h1-5H

InChI Key

PHENPOJCEJDBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NN=C2)Cl)Cl

Origin of Product

United States

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